molecular formula C16H12N2O3 B14214215 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- CAS No. 560108-76-1

1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)-

Cat. No.: B14214215
CAS No.: 560108-76-1
M. Wt: 280.28 g/mol
InChI Key: DYRLSLQNWNDHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features an isoquinolinetrione core with an amino group and a phenylmethyl substituent, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, a one-pot three-component synthesis can be employed, involving the condensation of aromatic benzaldehydes, malononitrile, and barbituric acid in the presence of a catalyst such as SnO2/SiO2 nanocomposite . This method offers high yields and a straightforward workup procedure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinetrione derivatives.

Scientific Research Applications

1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanocomposites, due to its versatile reactivity.

Mechanism of Action

The mechanism by which 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to alterations in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinolinetrione derivatives and related heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives .

Uniqueness

What sets 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

560108-76-1

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

7-amino-2-benzylisoquinoline-1,3,4-trione

InChI

InChI=1S/C16H12N2O3/c17-11-6-7-12-13(8-11)15(20)18(16(21)14(12)19)9-10-4-2-1-3-5-10/h1-8H,9,17H2

InChI Key

DYRLSLQNWNDHDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N)C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.